molecular formula C11H16O B1294785 4-Tert-butylbenzyl alcohol CAS No. 877-65-6

4-Tert-butylbenzyl alcohol

Cat. No. B1294785
CAS RN: 877-65-6
M. Wt: 164.24 g/mol
InChI Key: FVEINXLJOJPHLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butylbenzyl alcohol is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It has a linear formula of (CH3)3CC6H4CH2OH .


Synthesis Analysis

The synthesis of 4-Tert-butylbenzyl alcohol involves the formation of an inclusion complex with β-cyclodextrin . The selective oxidation of 4-tert-butylbenzyl alcohol by hypochlorite and a phase transfer catalyst has been investigated in a membrane reactor .


Molecular Structure Analysis

The molecular formula of 4-Tert-butylbenzyl alcohol is C11H16O . It has an average mass of 164.244 Da and a monoisotopic mass of 164.120117 Da . The molecule contains a total of 28 bonds, including 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 primary alcohol .


Chemical Reactions Analysis

4-Tert-butylbenzyl alcohol forms an inclusion complex with β-cyclodextrin . The selective oxidation of 4-tert-butylbenzyl alcohol by hypochlorite and a phase transfer catalyst has been studied in a membrane reactor .


Physical And Chemical Properties Analysis

4-Tert-butylbenzyl alcohol is a clear liquid with a density of 0.928 g/mL at 25 °C . It has a boiling point of 140 °C/20 mmHg . It is soluble in alcohol but insoluble in water . The refractive index is n20/D 1.517 .

Scientific Research Applications

Organic Synthesis

4-Tert-butylbenzyl alcohol is used as an important raw material and intermediate in organic synthesis . It plays a crucial role in the formation of various organic compounds.

Pharmaceuticals

In the pharmaceutical industry, 4-Tert-butylbenzyl alcohol is used as a key intermediate . It is involved in the synthesis of various drugs, contributing to the development of new treatments and therapies.

Agrochemicals

4-Tert-butylbenzyl alcohol also finds its application in the production of agrochemicals . It helps in the synthesis of various pesticides, herbicides, and other agricultural chemicals.

Dyestuff

This compound is used in the dyestuff industry . It is involved in the production of various dyes and pigments, enhancing the color and quality of the products.

Copolyimides

4-Tert-butylbenzyl alcohol is used in the preparation of novel copolyimides bearing bulky pendent groups . This is achieved by the chemical modification of a copolyimide precursor containing carboxylic acid groups .

Safety and Hazards

4-Tert-butylbenzyl alcohol can cause severe skin burns and eye damage . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

4-Tert-butylbenzyl alcohol is used as an important raw material and intermediate in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . Its future directions could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

(4-tert-butylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEINXLJOJPHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061249
Record name 4-tert-Butylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butylbenzyl alcohol

CAS RN

877-65-6
Record name 4-tert-Butylbenzyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-Butylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanol, 4-(1,1-dimethylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-tert-Butylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5061249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.722
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-TERT-BUTYLBENZYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4Q3YX9P4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Tert-butylbenzyl alcohol
Reactant of Route 2
4-Tert-butylbenzyl alcohol
Reactant of Route 3
4-Tert-butylbenzyl alcohol
Reactant of Route 4
4-Tert-butylbenzyl alcohol
Reactant of Route 5
Reactant of Route 5
4-Tert-butylbenzyl alcohol
Reactant of Route 6
4-Tert-butylbenzyl alcohol

Q & A

Q1: How does 4-tert-butylbenzyl alcohol contribute to the formation of nanostructures?

A1: 4-Tert-butylbenzyl alcohol plays a crucial role in the nonaqueous synthesis of tungsten oxide nanostructures. [] When reacted with tungsten chloride, it acts as a structure-directing agent, influencing the self-assembly of inorganic building blocks into organized anisotropic stacks of tungstite nanoplatelets. These stacks exhibit a high degree of order and can further assemble into larger bundles. []

Q2: Can you elaborate on the structural characteristics of 4-tert-butylbenzyl alcohol?

A2: 4-Tert-butylbenzyl alcohol (C11H16O) has a molecular weight of 164.25 g/mol. [] Its structure consists of a benzene ring substituted with a tert-butyl group at the para position and a hydroxymethyl group (-CH2OH) at the meta position. While specific spectroscopic data wasn't detailed in the provided research, techniques like IR spectroscopy are valuable for characterizing its structural features and interactions. [, ]

Q3: What is the significance of 4-tert-butylbenzyl alcohol in supramolecular chemistry?

A3: 4-Tert-butylbenzyl alcohol forms inclusion complexes with β-cyclodextrin. [] Two β-cyclodextrin molecules form a dimer, creating a cavity that encapsulates two molecules of 4-tert-butylbenzyl alcohol. This interaction is stabilized by hydrogen bonding and is influenced by the solvation of the alcohol's polar hydroxyl group within the cavity. []

Q4: Are there any catalytic applications of 4-tert-butylbenzyl alcohol derivatives?

A4: While 4-tert-butylbenzyl alcohol itself is not typically used as a catalyst, its derivatives find applications in catalysis. For instance, bis(4-(tert-butyl)benzyl) fumarate, synthesized from 4-tert-butylbenzyl alcohol and maleic anhydride, can be sulfonated to create a CO2-philic surfactant. [] This surfactant shows potential for enhanced oil recovery applications by lowering the interfacial tension between CO2 and brine. []

Q5: How does 4-tert-butylbenzyl alcohol contribute to the synthesis of polymers?

A5: 4-Tert-butylbenzyl alcohol serves as an initiator in the ring-opening polymerization of glycolides, leading to the formation of oligo(ethylene oxide)-grafted polylactides. [] These polymers exhibit interesting properties such as water solubility and thermoresponsiveness, depending on the length of the grafted oligo(ethylene oxide) chains. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.